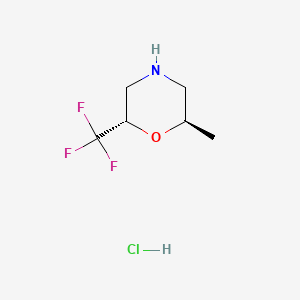
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-1,2,3-Triazol-1-yl)cyclobutan-1-one is a compound that features a cyclobutanone ring substituted with a 1H-1,2,3-triazole moiety. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical and biological applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and selective, often employing copper(I) as a catalyst. The reaction generally involves the cycloaddition of an azide with an alkyne to form the triazole ring .
Cycloaddition Reaction: The starting materials, an azide and an alkyne, are reacted in the presence of a copper(I) catalyst. The reaction is typically carried out in an aqueous medium, which facilitates the formation of the triazole ring.
Cyclobutanone Formation: The cyclobutanone ring can be introduced through various synthetic routes, including the reaction of a suitable cyclobutane precursor with the triazole moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally benign solvents and catalysts is also a focus to make the process more sustainable .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various nucleophiles can replace hydrogen atoms on the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced triazole derivatives .
科学研究应用
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active site residues, thereby modulating the activity of the target molecule. This compound has been shown to inhibit enzymes like carbonic anhydrase by binding to their active sites .
相似化合物的比较
Similar Compounds
1H-1,2,3-Triazole: The parent compound, known for its stability and wide range of applications.
3-(1H-1,2,3-triazol-1-yl)benzamide: Another triazole derivative with significant biological activity.
4-(1H-1,2,3-triazol-1-yl)benzoic acid: Used in the synthesis of various bioactive molecules.
Uniqueness
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one is unique due to the presence of both a cyclobutanone ring and a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
3-(triazol-1-yl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-3-5(4-6)9-2-1-7-8-9/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMPKYBHOLZZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)
![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)
![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)

![2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B6610692.png)

![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)
![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)


![1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B6610726.png)
![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)
